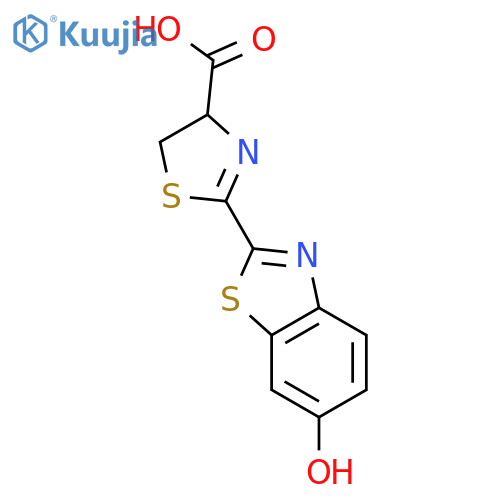Cas no 2591-17-5 (D-Luciferin)

D-Luciferin structure
商品名:D-Luciferin
D-Luciferin 化学的及び物理的性質
名前と識別子
-
- (S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- D-(-)-Luciferin [Chemiluminescence Reagent]
- (S)-2-(5-Fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4thiazolecarboxylic acid
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4S)-
- D-Luciferin
- D-Luciferin free acid
- LUCIFERIN, D-(P)
- (S)-2-(6-Hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic Acid
- AURORA KA-6717
- BEETLE LUCIFERIN
- D(-)-Luciferin
- D-(-)-Luciferin
- D-Leciferin
- D-LUCIFERIN FIREFLY
- firefly liciferin
- Firefly luciferin
- firefly luciferin IV
- LUCIFERIN
- LUCIFERIN,D
- nbsp
- 4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid
- Photinus luciferin
- 5TBB02N29K
- D-firefly luciferin
- D-Luciferin k Salt
- (S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- (4S)-2-(6-hydr
-
- MDL: MFCD00042929
- インチ: 1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1
- InChIKey: BJGNCJDXODQBOB-SSDOTTSWSA-N
- ほほえんだ: S1C(C2=NC3C([H])=C([H])C(=C([H])C=3S2)O[H])=N[C@@]([H])(C(=O)O[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 279.997634g/mol
- ひょうめんでんか: 0
- XLogP3: 2.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 2
- どういたいしつりょう: 279.997634g/mol
- 単一同位体質量: 279.997634g/mol
- 水素結合トポロジー分子極性表面積: 136Ų
- 重原子数: 18
- 複雑さ: 391
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.4916 (rough estimate)
- ゆうかいてん: 186°C(dec.)(lit.)
- ふってん: 587.6°C at 760 mmHg
- フラッシュポイント: 240.3ºC
- 屈折率: 1.5650 (estimate)
- PSA: 136.32000
- LogP: 1.38410
- ひせんこうど: D22 -36° (c = 1.2 in DMF)
- マーカー: 4086
- 最大波長(λmax): 360(H2O)(lit.)
- ようかいせい: 水に微溶解する
D-Luciferin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- 福カードFコード:8-10
-
危険物標識:

- ちょぞうじょうけん:−20°C
- リスク用語:R36/37/38
D-Luciferin 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
D-Luciferin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | M03620-1g |
D-Luciferin |
2591-17-5 | 95% | 1g |
¥ 5500 | 2022-04-26 | |
| TRC | S075945-50mg |
(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
2591-17-5 | 50mg |
$ 85.00 | 2022-06-03 | ||
| LKT Labs | L8008-25 mg |
D-Luciferin, firefly, Free Acid |
2591-17-5 | ≥98% | 25mg |
$255.90 | 2023-07-11 | |
| ChemScence | CS-4970-10mg |
D-Luciferin |
2591-17-5 | 99.87% | 10mg |
$55.0 | 2022-04-27 | |
| eNovation Chemicals LLC | D500670-1g |
(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
2591-17-5 | 98% | 1g |
$180 | 2024-05-24 | |
| abcr | AB166290-1 g |
D-Luciferin; . |
2591-17-5 | 1g |
€499.00 | 2021-09-16 | ||
| BAI LING WEI Technology Co., Ltd. | 337806-100MG |
D-(-)-Luciferin, 99% |
2591-17-5 | 99% | 100MG |
¥ 825 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3313-25 mg |
D-Luciferin |
2591-17-5 | 98.55% | 25mg |
¥1224.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115508-250mg |
D-Luciferin |
2591-17-5 | 98% | 250mg |
¥757.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115508-10mg |
D-Luciferin |
2591-17-5 | 98% | 10mg |
¥68.90 | 2023-09-03 |
D-Luciferin サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2591-17-5)D-虫荧光素游离酸
注文番号:LE2469656
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:39
価格 ($):discuss personally
D-Luciferin 関連文献
-
Yuma Ikeda,Tsuyoshi Saitoh,Kazuki Niwa,Takahiro Nakajima,Nobuo Kitada,Shojiro A. Maki,Moritoshi Sato,Daniel Citterio,Shigeru Nishiyama,Koji Suzuki Chem. Commun. 2018 54 1774
-
Jing Li,Laizhong Chen,Lupei Du,Minyong Li Chem. Soc. Rev. 2013 42 662
-
James C. Anderson,Helen Grounds,Amit P. Jathoul,James A. H. Murray,Steven J. Pacman,Laurence Tisi RSC Adv. 2017 7 3975
-
Aisha J. Syed,James C. Anderson Chem. Soc. Rev. 2021 50 5668
-
Pei Zhao,Xiaokang Wu,Jie Li,Gaopan Dong,Yingai Sun,Zhao Ma,Minyong Li,Lupei Du Org. Biomol. Chem. 2022 20 4224
2591-17-5 (D-Luciferin) 関連製品
- 131474-38-9(4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)-)
- 3022-11-5(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-)
- 130593-26-9(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-4-methyl-2-benzothiazolyl)-, (S)- (9CI))
- 76045-30-2(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-, (4S)-)
- 118969-27-0(6-Amino-6-deoxyluciferin)
- 34500-31-7(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-)
- 115144-35-9(D-Luciferin potassium salt)
- 122364-83-4(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-quinolinyl)-, (S)- (9CI))
- 2591-17-5(D-Luciferin)
- 58861-65-7(Benzothiazole, 2-(4,5-dihydro-2-thiazolyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2591-17-5)D-Luciferin

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):176.0/598.0/728.0
atkchemica
(CAS:2591-17-5)D-Luciferin

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ




